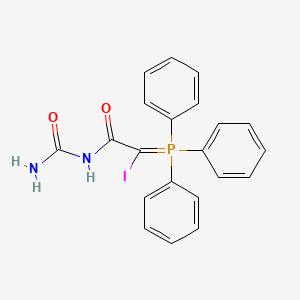
2,3-Dibromopyridine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromopyridine is a halogenated pyridine derivative, characterized by the presence of two bromine atoms at the 2nd and 3rd positions of the pyridine ring. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. The combination of these two compounds can lead to various chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dibromopyridine can be synthesized through the bromination of pyridine. The process involves the reaction of pyridine with bromine in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2nd and 3rd positions . The reaction is typically carried out at elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of sulfuric acid is primarily done through the Contact Process. This involves the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃) in the presence of a vanadium oxide catalyst, followed by the absorption of SO₃ in concentrated sulfuric acid to form oleum. The oleum is then diluted with water to produce concentrated sulfuric acid .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium and organomagnesium compounds.
Cross-Coupling: Palladium or nickel catalysts are often used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Dibromopyridine is used in various scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It is used in the preparation of complex organic molecules through various chemical reactions.
Material Science: It is employed in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Dibromopyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates various substitution and coupling reactions by making the ring more reactive towards nucleophiles and catalysts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromopyridine: Another dibrominated pyridine derivative with bromine atoms at the 3rd and 5th positions.
2,6-Dibromopyridine: A compound with bromine atoms at the 2nd and 6th positions.
Uniqueness
2,3-Dibromopyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms at the 2nd and 3rd positions makes it particularly suitable for certain cross-coupling reactions and nucleophilic substitutions .
Eigenschaften
CAS-Nummer |
62793-95-7 |
|---|---|
Molekularformel |
C5H5Br2NO4S |
Molekulargewicht |
334.97 g/mol |
IUPAC-Name |
2,3-dibromopyridine;sulfuric acid |
InChI |
InChI=1S/C5H3Br2N.H2O4S/c6-4-2-1-3-8-5(4)7;1-5(2,3)4/h1-3H;(H2,1,2,3,4) |
InChI-Schlüssel |
BBMFZEUJDGGRGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)Br)Br.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)



![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)


![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)


![Methyl[tris(trifluoromethyl)]phosphanium fluoride](/img/structure/B14511006.png)
